4-(4-fluorophenoxy)benzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-fluorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3S/c13-18(15,16)12-7-5-11(6-8-12)17-10-3-1-9(14)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYRCHIAPCRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382272 | |
| Record name | 4-(4-fluorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192329-91-2 | |
| Record name | 4-(4-fluorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenoxy)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of 4-(4-Fluorophenoxy)benzenesulfonyl Chloride in Protease Inhibitor Design
This guide details the strategic application of 4-(4-fluorophenoxy)benzenesulfonyl chloride (CAS: 135323-53-0) in medicinal chemistry, focusing on its role as a privileged building block for designing matrix metalloproteinase (MMP) and ADAMTS inhibitors.
Executive Summary
This compound is a specialized electrophilic reagent used primarily to introduce a bulky, lipophilic "tail" into drug candidates. Its structural architecture—a diphenyl ether moiety capped with a para-fluorine atom—is engineered to address two critical challenges in drug discovery:
-
Potency: It targets deep hydrophobic pockets (specifically the S1' subsite) in metalloproteases.
-
Metabolic Stability: The fluorine substituent blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life compared to the non-fluorinated phenoxy analog.
This guide serves as a technical manual for medicinal chemists utilizing this reagent to synthesize sulfonamide-based inhibitors for Osteoarthritis (MMP-13 targets) and Metastatic Cancer (MMP-2/9 targets).
Chemical Profile & Mechanistic Rationale
The "Deep Pocket" Anchor
In the design of inhibitors for zinc-dependent metalloproteases (MMPs, ADAMs, ADAMTS), the enzyme's active site contains a catalytic zinc ion and a distinct specificity pocket known as S1' .
-
The Problem: The S1' pocket is often a deep, hydrophobic channel. Small groups cannot fill it adequately to gain high affinity.
-
The Solution: The 4-(4-fluorophenoxy)benzenesulfonyl group acts as an "anchor." The sulfonyl group orients the molecule near the Zinc-Binding Group (ZBG), while the flexible diphenyl ether tail extends deep into the S1' channel, displacing water and creating strong van der Waals interactions.
The Fluorine Effect
The addition of fluorine at the 4-position of the terminal phenoxy ring is a classic bioisosteric replacement.
-
Metabolic Blockade: The para-position of a terminal phenyl ring is a primary site for Phase I metabolic oxidation. Fluorine, with its strong C-F bond (approx. 116 kcal/mol), renders this position inert to metabolic attack.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the terminal ring, potentially altering
stacking interactions within the enzyme pocket.
Primary Application: Synthesis of MMP-13 Inhibitors
Context: MMP-13 (Collagenase 3) is a key target for osteoarthritis treatment as it degrades Type II collagen. The following workflow demonstrates the synthesis of a generic
Logical Workflow (DOT Diagram)
Figure 1: Synthetic workflow for coupling the sulfonyl chloride tail to an amino acid scaffold to create a bioactive protease inhibitor.
Experimental Protocols
Protocol A: General Sulfonylation of Amino Acid Esters
This protocol describes the coupling of this compound with a generic amino acid ester hydrochloride (e.g., D-Valine methyl ester).
Reagents:
-
Substrate: Amino acid methyl ester HCl (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend the amino acid ester HCl (1.0 mmol) in anhydrous DCM (10 mL).
-
Activation: Cool the suspension to 0°C using an ice bath. Add TEA (2.5 mmol) dropwise. The suspension should clear as the free amine is liberated.
-
Addition: Dissolve this compound (1.1 mmol) in a minimal amount of DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Critical Note: Slow addition prevents localized high concentrations that could lead to disulfonylation side products.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours. Monitor via TLC (typically 30% EtOAc/Hexanes) or LC-MS.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash sequentially with 1N HCl (2 x 15 mL) to remove unreacted amine and excess base.
-
Wash with saturated NaHCO₃ (15 mL) to remove hydrolyzed sulfonyl acid byproducts.
-
Wash with Brine (15 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO₂). The sulfonamide product is typically a white solid.
Protocol B: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of sulfonyl chloride | Ensure solvents are anhydrous. Use a nitrogen atmosphere. |
| Disulfonylation | Excess reagent or high temp | Maintain 0°C during addition. Ensure strict 1:1 stoichiometry if the amine is unhindered. |
| Incomplete Reaction | Steric hindrance of amine | Switch solvent to THF or DMF. Add a catalyst (DMAP, 0.1 equiv). Heat to 40°C if necessary. |
SAR Logic & Data Analysis
When optimizing the inhibitor, the choice of the "tail" group is critical. The table below compares the 4-(4-fluorophenoxy)benzenesulfonyl moiety against common analogs in MMP-13 inhibition assays (representative IC₅₀ values based on class trends).
| R-Group (Sulfonyl Tail) | IC₅₀ (MMP-13) | Metabolic Stability (t½) | S1' Pocket Fit |
| 4-(4-fluorophenoxy)phenyl | < 5 nM | High (> 4h) | Optimal (Deep/Hydrophobic) |
| 4-phenoxyphenyl | < 10 nM | Low (< 1h) | Good |
| 4-methoxyphenyl | > 100 nM | Moderate | Poor (Too short) |
| 4-fluorophenyl | > 500 nM | High | Poor (Too short) |
SAR Visualization (DOT Diagram)
Figure 2: Structure-Activity Relationship (SAR) logic explaining the superiority of the fluorophenoxy tail.
References
-
Levin, J. I., et al. (2002). "The discovery of potent, selective, and orally active matrix metalloproteinase-13 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(23), 3429-3432. Link
-
Wyeth Holdings Corp. (1999). "Sulfonamido hydroxamic acids as matrix metalloproteinase inhibitors." U.S. Patent 5,977,408. Link
-
Pfizer Inc. (2003).[1] "Metalloproteinase inhibitors, pharmaceutical compositions containing them and their pharmaceutical uses." Taiwan Patent TW546293B. Link
-
Lovejoy, B., et al. (1999). "Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors." Nature Structural Biology, 6, 217–221. Link
Sources
role of 4-(4-fluorophenoxy)benzenesulfonyl chloride in agrochemical synthesis
An In-depth Technical Guide to the Role of 4-(4-fluorophenoxy)benzenesulfonyl Chloride in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Abstract
This compound is a highly versatile chemical intermediate that serves as a critical building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1] Its unique molecular architecture, featuring a reactive sulfonyl chloride group and a fluorinated phenoxy moiety, offers enhanced reactivity and selectivity for various coupling reactions.[1] This guide provides a comprehensive technical overview of the synthesis, key reactions, and strategic applications of this compound in the development of modern crop protection agents. We will explore the causality behind its utility, provide detailed experimental protocols for its core transformations, and discuss its role in constructing the sulfonyl-containing scaffolds essential for biological activity in many pesticides.
Introduction: The Strategic Importance of Fluorinated Sulfonyl Chlorides in Agrochemicals
The introduction of fluorine into active pharmaceutical and agrochemical ingredients is a well-established strategy for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] Approximately 50% of crop protection products currently under development contain fluorine, underscoring the element's importance in modern agrochemical design.[3]
This compound (F-BSC) is a prime example of a fluorinated building block that leverages these benefits. It belongs to the class of aromatic sulfonyl chlorides, which are pivotal intermediates in organic synthesis.[4][5] The sulfonyl chloride functional group is a powerful electrophile, readily undergoing nucleophilic substitution reactions to form stable sulfonamides and sulfonate esters. This reactivity is the cornerstone of its utility, allowing for the facile introduction of the arylsulfonyl group into a wide array of molecular frameworks.[1][4] The presence of the 4-fluorophenoxy substituent further refines the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide will dissect the role of F-BSC as a key intermediate, focusing on its application in constructing sulfonamide-based agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. The key properties of F-BSC are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 192329-91-2 | [1][6] |
| Molecular Formula | C₁₂H₈ClFO₃S | [1][6] |
| Molecular Weight | 286.71 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 75-80 °C | [1] |
| Purity | ≥ 95% (NMR) | [1] |
Core Synthesis Pathway
The industrial synthesis of arylsulfonyl chlorides typically involves the reaction of an aromatic compound with an excess of chlorosulfonic acid.[5][7] In the case of this compound, the precursor is 4-fluorophenoxybenzene. The electrophilic sulfonation reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the para position due to the directing effect of the phenoxy group.
Caption: Key reaction of F-BSC in agrochemical intermediate synthesis.
This transformation is foundational for creating a diverse library of potential agrochemicals. By varying the structure of the amine reactant (R₁R₂NH), researchers can systematically modify the properties of the final sulfonamide product to optimize for herbicidal, fungicidal, or insecticidal activity. [1][8][9]
Experimental Protocol: Synthesis of a Model Sulfonamide
This section provides a self-validating, step-by-step methodology for the synthesis of a representative N-alkyl-4-(4-fluorophenoxy)benzenesulfonamide. This protocol is designed to be robust and adaptable for various amine substrates.
Materials and Reagents
-
This compound (F-BSC)
-
Primary or Secondary Amine (e.g., Cyclohexylamine)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 eq). Dissolve the solid in anhydrous dichloromethane (approx. 5 mL per mmol of F-BSC).
-
Addition of Amine and Base: In a separate vial, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction Execution: Cool the F-BSC solution to 0 °C using an ice bath. Add the amine/triethylamine solution dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Expertise Insight: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting F-BSC is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
-
Trustworthiness Check: Each wash serves a specific purpose. The acid wash removes basic components, the bicarbonate wash removes acidic components, and the brine wash aids in breaking emulsions and removing bulk water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-substituted-4-(4-fluorophenoxy)benzenesulfonamide.
Conclusion
This compound stands out as a valuable and versatile building block in the agrochemical discovery pipeline. Its utility is rooted in the reliable and efficient reactivity of the sulfonyl chloride group, enabling the construction of sulfonamide linkages that are integral to the biological function of many modern herbicides and pesticides. The presence of the fluorophenoxy moiety provides an additional lever for fine-tuning molecular properties to enhance efficacy and selectivity. The synthetic protocols and mechanistic understanding presented in this guide offer researchers a solid foundation for leveraging this key intermediate in the development of next-generation crop protection solutions.
References
-
Chem-Impex. 4-(4-Fluorophenoxy)-benzenesulfonyl chloride.
-
Syngenta. Fungicides.
-
PNW Plant Disease Management Handbook. FUNGICIDES, BACTERICIDES, AND NEMATICIDES.
-
Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
-
Food and Agriculture Organization of the United Nations. 5.29 TIOXAZAFEN (311) TOXICOLOGY.
-
PubChem. 4-Chlorobenzenesulfonyl chloride.
-
CymitQuimica. This compound.
-
ChemicalBook. What is the synthesis of the nematicides Tioxazafen?.
-
Google Patents. CN105753751A - High-purity benzene sulfonyl chloride synthetic method.
-
Chem-Impex. 4-(4-Chlorophenoxy)benzenesulfonyl chloride.
-
Minnesota Department of Agriculture. Tioxazafen | New Active Ingredient Review.
-
Bayer CropScience. Products.
-
National Institutes of Health. Toxicity of Tioxazafen to Meloidogyne Incognita and Rotylenchulus Reniformis - PMC.
-
Google Patents. CN104945115A - Preparation method of substituted benzene sulfonyl chloride.
-
Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
-
ResearchGate. Common fluorine-containing building blocks. | Download Scientific Diagram.
-
ChemicalBook. tioxazafen synthesis.
-
ResearchGate. Tioxazafen: A New Broad-Spectrum Seed Treatment Nematicide.
-
Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
-
Benchchem. Laboratory Formulation of Tioxazafen for Research Applications: Application Notes and Protocols.
-
Solvay. Organic Fluorinated Building Blocks.
-
ResearchGate. One-pot synthesis of commercial nematicide Tioxazafen 136.
-
ResearchGate. (PDF) Recent developments in fluorine‐containing pesticides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. biesterfeld.no [biesterfeld.no]
- 4. chemimpex.com [chemimpex.com]
- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]
- 8. syngenta.co.ke [syngenta.co.ke]
- 9. pnwhandbooks.org [pnwhandbooks.org]
Methodological & Application
4-(4-fluorophenoxy)benzenesulfonyl chloride reaction with primary amines protocol
Introduction & Scientific Context
The reaction between 4-(4-fluorophenoxy)benzenesulfonyl chloride and primary amines is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of Matrix Metalloproteinase (MMP) inhibitors (e.g., MMP-2 and MMP-9 selective agents). The 4-fluorophenoxy moiety serves as a critical pharmacophore, providing the necessary lipophilicity and steric bulk to fit into the S1' hydrophobic pocket of the MMP active site.
Unlike simple benzenesulfonyl chlorides, the 4-(4-fluorophenoxy) variant possesses unique solubility and reactivity profiles due to the ether linkage and the distal fluorine atom. This protocol addresses the specific challenges of this reagent, including its propensity for hydrolysis and the solubility management of the resulting lipophilic sulfonamides.
Key Applications
-
MMP Inhibitors: Synthesis of reverse hydroxamate-based inhibitors.[1]
-
Aggrecanase Inhibitors: Osteoarthritis therapeutic scaffolds.
-
Fragment-Based Drug Discovery (FBDD): Utilization of the fluorophenoxy group as a rigid, metabolic-stable hydrophobic tail.
Mechanistic Insight
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry, the sulfonyl group (
Critical Mechanistic Factors:
-
Nucleophilic Attack: The primary amine lone pair attacks the sulfur center.[2]
-
Leaving Group: Chloride (
) is expelled. -
Acid Scavenging: The reaction generates HCl stoichiometrically. If not neutralized, the HCl will protonate the remaining amine, rendering it non-nucleophilic (
) and stalling the reaction.
Diagram 1: Reaction Mechanism & Pathway
Caption: Nucleophilic substitution pathway. The base is essential to drive equilibrium by trapping the generated HCl.
Experimental Protocols
Two protocols are provided.[3][4][5][6] Protocol A is the industry standard for high-throughput and medicinal chemistry (DCM/TEA). Protocol B is for acid-sensitive substrates or when using pyridine as both solvent and base.
Pre-Reaction Checklist
-
Reagent Quality: this compound is moisture sensitive.[3] If the solid appears sticky or smells acrid (sulfonic acid), recrystallize from dry hexane/toluene before use.
-
Solvents: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Stoichiometry: A slight excess of the amine (1.1 eq) is preferred to ensure complete consumption of the sulfonyl chloride, which is harder to remove than the amine.[3]
Protocol A: The Standard Anhydrous Method (DCM/TEA)
Best for: Standard lipophilic amines, ease of workup, and scale-up.
Reagents:
-
Amine (
): 1.0 equiv. -
This compound: 1.1 equiv.
-
Triethylamine (TEA) or DIPEA: 2.5 equiv.
-
Solvent: Anhydrous DCM (
concentration). -
DMAP (4-Dimethylaminopyridine): 0.1 equiv (Optional catalyst for sluggish amines).
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Primary Amine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM .
-
Cooling: Submerge the flask in an ice-water bath (
). Reason: Sulfonylation is exothermic; cooling prevents bis-sulfonylation. -
Addition: Dissolve This compound (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Note: If the sulfonyl chloride is a free-flowing powder, it can be added solid in portions, but solution addition is more precise.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC (typically 30% EtOAc/Hexane) or LC-MS. The product will be less polar than the amine.[3]
-
-
Quench: Add a small amount of 1M HCl or water to quench unreacted sulfonyl chloride.
-
Workup (The "Acid/Base" Wash):
-
Dilute with excess DCM.
-
Wash 1: 1M HCl (2x). Purpose: Removes unreacted amine and TEA.
-
Wash 2: Saturated
(2x). Purpose: Removes hydrolyzed sulfonic acid byproduct. -
Wash 3: Brine (1x).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: The crude material is often pure enough. If not, recrystallize from EtOAc/Hexane or purify via silica flash chromatography.
Protocol B: The Pyridine Method
Best for: Acid-sensitive amines or highly polar substrates.
-
Dissolve the amine (1.0 eq) in anhydrous Pyridine (concentration ~0.5 M).
-
Cool to
. -
Add This compound (1.2 eq) portion-wise.
-
Stir at RT overnight (12–16h).
-
Workup: Evaporate most of the pyridine (azeotrope with toluene if necessary). Dissolve residue in EtOAc and wash with 1M HCl (carefully, to remove remaining pyridine) and then
.
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dried. Use anhydrous solvents.[3] Check reagent quality (hydrolyzed reagent is often a sticky solid). |
| Bis-sulfonylation | Excess Reagent / High Temp | Keep reaction at |
| Starting Material Remains | Low Nucleophilicity of Amine | Add catalytic DMAP (10 mol%). Switch solvent to THF and heat to |
| Sticky/Oily Product | Impurities (Sulfonic Acid) | The fluorophenoxy group is lipophilic. If the product oils out, dissolve in minimal DCM and precipitate by adding cold Hexane or Diethyl Ether. |
Diagram 2: Purification Logic Flow
Caption: Standard workup decision tree for sulfonamide isolation.
Characterization Standards
For the product 4-(4-fluorophenoxy)-N-substituted-benzenesulfonamide :
-
1H NMR (DMSO-d6 or CDCl3):
-
Sulfonamide NH: Singlet, typically
7.5–8.5 ppm (exchangeable with ). -
Sulfonyl Aromatic Ring: Two doublets (AA'BB' system) around
7.7–7.9 ppm. -
Fluorophenoxy Ring: Multiplets around
7.0–7.2 ppm. -
19F NMR: Single peak around
-115 to -120 ppm (distinctive diagnostic).
-
-
Mass Spectrometry (ESI):
-
Positive Mode:
or . -
Negative Mode:
(Sulfonamide NH is acidic, pKa ~10, making negative mode often more sensitive).
-
References
-
BenchChem. (2025).[3] Sulfonamide Synthesis with Primary Amines: Technical Protocols. Retrieved from
-
National Institutes of Health (NIH). (2018). Synthesis and evaluation of matrix metalloproteinase inhibitors based on γ-fluorinated α-sulfonylaminohydroxamic acid. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Sulfonamide Synthesis: Recent Advances and Methodologies.[5][7] Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Sulfonamide Synthesis. Retrieved from [Link]
Sources
- 1. The MMP inhibitor (R)-2-(N-benzyl-4-(2-[18F]fluoroethoxy)phenylsulphonamido)-N-hydroxy-3-methylbutanamide: Improved precursor synthesis and fully automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 7. cbijournal.com [cbijournal.com]
Troubleshooting & Optimization
how to remove unreacted 4-(4-fluorophenoxy)benzenesulfonyl chloride
Technical Support Center: Purification Strategies for 4-(4-fluorophenoxy)benzenesulfonyl Chloride
Executive Summary
The Challenge: You are dealing with This compound (CAS: 192329-91-2).[1] Unlike simple reagents like tosyl chloride, this molecule possesses a significant lipophilic tail (the fluorophenoxy group). This structural feature creates a specific purification bottleneck: slow hydrolysis kinetics in biphasic systems and high solubility in organic solvents , making standard aqueous washes frequently ineffective.
The Solution Architecture:
Effective removal requires exploiting the electrophilic nature of the sulfonyl chloride (
Decision Matrix: Selecting Your Protocol
Before proceeding, identify the stability profile of your target molecule to select the safest removal method.[2]
Caption: Decision tree for selecting the optimal purification pathway based on reaction scale and product stability.
Method A: Solid-Phase Scavenging (Recommended)
Mechanism: This method uses a polymer-supported amine (e.g., Trisamine or Aminomethyl polystyrene) to covalently bind the unreacted sulfonyl chloride. The impurity is anchored to the bead, and the purified product is eluted.
Why this works for this compound: The lipophilic nature of the impurity is irrelevant here; the reaction is driven by the high local concentration of amine on the bead. It avoids the formation of "greasy" sulfonate salts that cause emulsions.
Protocol:
-
Calculate Equivalents: Determine the theoretical excess of sulfonyl chloride remaining. Use 3.0 equivalents of scavenger resin relative to the excess reagent.[2]
-
Note: If the excess is unknown, assume 20% of the starting material remains.
-
-
Solvent Selection: Ensure the reaction solvent is compatible (DCM, THF, or DMF).[3] The resin must swell to be active.
-
Incubation: Add the resin directly to the reaction mixture.
-
Agitation: Stir gently or shake at room temperature for 2–4 hours .
-
Tip: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker.
-
-
Validation: Spot a TLC plate. The high Rf spot corresponding to the sulfonyl chloride should disappear.
-
Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.
-
Wash: Rinse the resin cake with 2 volumes of DCM to recover any entrained product.
-
Result: The filtrate contains your product; the impurity is trapped on the discarded resin.
Method B: Enhanced Hydrolysis (Biphasic Extraction)
Mechanism:
Converts the lipophilic sulfonyl chloride into 4-(4-fluorophenoxy)benzenesulfonic acid . In a basic medium, this exists as a sulfonate salt (
The "Greasy Salt" Trap: Because this specific molecule has two aromatic rings and a fluorine atom, its sulfonate salt is amphiphilic . It may act as a surfactant, causing severe emulsions or remaining in the organic layer.
Protocol:
-
Quench: Add a solution of 1M NaOH (or Saturated
for sensitive substrates) to the reaction mixture. -
Co-Solvent Addition (Critical): You must add a water-miscible organic solvent (like THF or Acetonitrile ) to the organic layer if you are using non-polar solvents like Hexane/Ether.
-
Ratio: 1:1 Organic:Aqueous.
-
-
Vigorous Agitation: Stir rapidly for 1–2 hours .
-
Why: The lipophilicity protects the sulfonyl chloride from water attack. High surface area is required.
-
-
Phase Separation: Transfer to a separatory funnel.
-
The "Emulsion Breaker" Step:
-
If an emulsion forms (common with this fluorinated scaffold), add Brine (Sat. NaCl) .[5]
-
If that fails, add a small amount of Methanol to break surface tension.
-
-
Wash: Wash the organic layer 2x with 1M NaOH to ensure the sulfonate salt is pulled into the aqueous phase.
Comparative Data Analysis
| Feature | Solid-Phase Scavenging | Enhanced Hydrolysis | Flash Chromatography |
| Purity Achieved | >98% | 90-95% | >99% |
| Yield Loss | < 2% (Entrainment) | 5-15% (Emulsions) | 5-10% (Mixed fractions) |
| Time Required | 2-4 Hours (Passive) | 1-2 Hours (Active) | 2-4 Hours (Active) |
| Cost | High (Resin cost) | Low (Reagents) | Medium (Solvents/Silica) |
| Suitability | Best for Med-Chem / Library Gen | Best for Kilo-Scale | Best for final polishing |
Troubleshooting FAQs
Q1: I used Method B (Hydrolysis), but the sulfonyl chloride is still visible by TLC/LCMS.
-
Cause: The 4-fluorophenoxy tail makes the molecule very hydrophobic. The hydrolysis rate is diffusion-controlled and likely too slow at room temperature.
-
Fix: Add a nucleophilic catalyst. Add DMAP (5 mol%) or N-methylimidazole to the hydrolysis mixture. This forms a highly reactive intermediate that hydrolyzes distinctively faster than the parent chloride [1].
Q2: The sulfonyl chloride co-elutes with my sulfonamide product on Silica.
-
Cause: Both molecules possess similar polarity due to the dominant diaryl ether backbone.
-
Fix: Derivatize the impurity before the column. Add dimethylamine or morpholine to the crude mixture. This converts the unreacted sulfonyl chloride into a distinct sulfonamide with a vastly different Rf value, making separation easy [2].
Q3: I am seeing a new impurity spot after workup.
-
Cause: If you used alcohols (MeOH/EtOH) during the quench or workup, you likely formed the sulfonate ester (
) instead of the acid. -
Fix: Avoid alcohols during the quench step. Use only THF/Water or Dioxane/Water. Sulfonate esters are stable and will not wash out with base.
References
-
Supra Sciences. "Sulfonyl Chloride Resin & Scavenging Protocols." Supra Sciences Product Guide, 2025. [Link]
-
Organic Chemistry Portal. "Sulfonyl Chloride Synthesis and Purification." Organic Chemistry Portal, 2014. [Link]
Sources
Technical Support Center: Sulfonylation Reactions with 4-(4-Fluorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support hub for sulfonylation reactions utilizing 4-(4-fluorophenoxy)benzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of sulfonamide and sulfonate ester synthesis. Here, we provide expert-driven insights and practical solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile sulfonylating agent used as a critical building block in organic synthesis.[1] Its structure, featuring a fluorophenoxy group, imparts unique electronic properties that can enhance the biological activity and stability of the target molecules. It is frequently used in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs like anti-inflammatory agents and antibiotics, as well as in the development of agrochemicals and specialty polymers.[1][2]
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 192329-91-2 | [1][3] |
| Molecular Formula | C₁₂H₈ClFO₃S | [1] |
| Molecular Weight | 286.71 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 75-80 °C | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage | Store at 0-8 °C, moisture sensitive | [1][4] |
Q2: How should I properly store and handle this compound to ensure its reactivity?
A2: Proper storage and handling are critical for this reagent. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which degrades them into the corresponding and unreactive sulfonic acid.[4][5] To maintain the reagent's integrity, you must:
-
Store in a cool, dry place: Ideally, store the container at 0-8 °C in a desiccator.[1]
-
Use an inert atmosphere: When handling the reagent, work under a dry, inert atmosphere such as nitrogen or argon.[5]
-
Ensure dry equipment: All glassware and syringes must be thoroughly oven-dried or flame-dried before use to eliminate any traces of water.
-
Minimize exposure: Open the container only when ready to weigh and dispense the material, and securely reseal it immediately afterward.
Q3: What are the most critical parameters to control for a successful sulfonylation reaction?
A3: A successful sulfonylation is a balance of several key factors. The most critical parameters are the choice of base and solvent, reaction temperature, and the quality of the starting materials.[6] The base is essential for scavenging the HCl generated during the reaction, while the solvent influences the solubility of reactants and the overall reaction rate.[6] Temperature control is vital for preventing the decomposition of the sulfonyl chloride and minimizing the formation of unwanted side products.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your sulfonylation experiments, providing both the underlying cause and actionable solutions.
Problem 1: Low or No Product Formation
Q: My reaction shows low conversion to the desired product, or in the worst case, no reaction at all. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to one of four areas: reagent quality, substrate reactivity, or suboptimal reaction conditions (base and solvent).
Root Causes & Solutions:
-
Degraded Sulfonyl Chloride: As mentioned, this compound is moisture-sensitive. Hydrolysis converts it to 4-(4-fluorophenoxy)benzenesulfonic acid, which is unreactive under these conditions.[5]
-
Solution: Always use a fresh bottle of the reagent or one that has been stored meticulously under inert, dry conditions. If you suspect degradation, you can perform a small-scale control reaction with a highly reactive amine (e.g., benzylamine) to verify its activity.
-
-
Low Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and phenols are poor nucleophiles, leading to sluggish or incomplete reactions.
-
Solution: For these challenging substrates, consider more forcing reaction conditions. Increasing the temperature or using a higher-boiling polar aprotic solvent like DMF or DMSO can often drive the reaction to completion.[5] Microwave-assisted synthesis can also be highly effective in these cases.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is interdependent and crucial for success.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[5] The base must be strong enough to neutralize the generated HCl but should not promote side reactions. For standard reactions, pyridine or triethylamine (Et₃N) are common choices.[5] For less reactive amines, a stronger, non-nucleophilic base like DBU may be required.[5]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low-yield sulfonylation reactions.
Problem 2: Formation of Di-Sulfonylated Byproduct (with Primary Amines)
Q: I am reacting a primary amine and observing a significant amount of the di-sulfonylated product, R-N(SO₂R')₂. How can I improve the selectivity for the desired mono-sulfonamide?
A: This is a very common side reaction with primary amines. It occurs because the initially formed mono-sulfonamide (R-NH-SO₂R') still has an acidic N-H proton. In the presence of a base, this proton can be removed to generate a sulfonamide anion, which is nucleophilic enough to attack a second molecule of the sulfonyl chloride.[7]
Strategies to Promote Mono-Sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is more likely to react with the more nucleophilic primary amine rather than the less reactive sulfonamide anion.[7]
-
Slow Addition of Sulfonyl Chloride: This is one of the most effective strategies. Dissolve the amine and base in the solvent, and then add a solution of the this compound dropwise at a low temperature (e.g., 0 °C). Slow addition keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the primary amine.[7]
-
Optimize Base and Temperature:
-
Base Choice: A strong, non-hindered base like triethylamine can readily deprotonate the mono-sulfonamide. Consider using a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, which is less likely to deprotonate the sulfonamide intermediate.[7]
-
Lower Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) will slow down the rate of the second sulfonylation reaction more significantly than the first.[7]
-
Caption: Competing reaction pathways for mono- vs. di-sulfonylation of primary amines.
Problem 3: Difficult Purification of the Sulfonamide Product
Q: My reaction appears complete by TLC/LCMS, but I am struggling with the work-up and purification. What are some robust methods?
A: Sulfonamides have distinct properties that can be exploited for purification. The key is the acidic proton on the sulfonamide nitrogen (for primary and secondary amine products), which allows for pH-dependent solubility.
Recommended Purification Workflow:
-
Aqueous Work-up (Acid-Base Extraction):
-
Quench the reaction mixture carefully with water or saturated aqueous NH₄Cl.
-
Extract with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with 1M HCl to remove any remaining amine base (like pyridine or Et₃N).
-
Key Step: Wash the organic layer with a mild aqueous base, such as 1M NaOH or saturated NaHCO₃. The acidic sulfonamide will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like a di-sulfonated product from a primary amine) in the organic phase.
-
Separate the basic aqueous layer, cool it in an ice bath, and re-acidify it with 1M HCl until the product precipitates out (typically pH 2-3).[8]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Column Chromatography:
-
If acid-base extraction is insufficient, silica gel chromatography is a reliable method.
-
Stationary Phase: Standard silica gel is effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM/methanol is commonly used. The polarity can be tuned based on your specific product.
-
-
Recrystallization:
-
For solid products, recrystallization is an excellent final step to achieve high purity.
-
Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[9] Experiment with different solvent pairs to find the optimal conditions for your compound.
-
General Experimental Protocol
Protocol: Mono-Sulfonylation of a Primary Amine
This protocol is optimized to minimize di-sulfonylation.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.2 equivalents) and pyridine (2.0 equivalents) to dry dichloromethane (DCM) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of dry DCM. Add this solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization as described in the section above.
References
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonylation.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Sulfonylation of Primary Amines. BenchChem.
- Horwitz, W. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL.
- BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- Swintosky, J. V. (n.d.). Sulfonamide purification process. Google Patents.
- Chem-Impex. (n.d.). 4-(4-Fluorophenoxy)-benzenesulfonyl chloride.
- Chlebil, O., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PMC - NIH.
- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET.
- Chemicalbook. (2025, September 25). 4-(4-FLUORO-PHENOXY)-BENZENESULFONYL CHLORIDE.
- Chem-Impex. (n.d.). 4-(4-Chlorophenoxy)benzenesulfonyl chloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-FLUORO-PHENOXY)-BENZENESULFONYL CHLORIDE | 192329-91-2 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Sulfonyl Chlorides: A Reactivity Comparison of 4-(4-fluorophenoxy)benzenesulfonyl Chloride vs. Tosyl Chloride
For the discerning researcher in organic synthesis and drug development, the choice of a sulfonating agent is a critical decision point that can dictate the success of a synthetic route. While p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a ubiquitous and reliable workhorse for the activation of alcohols and the protection of amines, more specialized reagents are often required to meet the demands of complex molecular architectures and challenging transformations.[1][2] This guide provides an in-depth comparison of the reactivity of 4-(4-fluorophenoxy)benzenesulfonyl chloride against the benchmark, tosyl chloride, offering field-proven insights and experimental guidance for their application.
Introduction to the Reagents: Structure and Foundational Properties
At a glance, both molecules share the reactive benzenesulfonyl chloride core. The critical distinction lies in the para-substituent on the aromatic ring: a methyl group for tosyl chloride versus a 4-fluorophenoxy group for its counterpart. This seemingly subtle difference has profound implications for the reagent's reactivity, driven by the disparate electronic effects of these substituents.
Figure 1: Chemical structures of Tosyl Chloride and this compound.
Tosyl Chloride (TsCl) is a crystalline solid widely utilized to convert alcohols into tosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[3][4] The para-methyl group is weakly electron-donating, a key characteristic that moderates the reactivity of the sulfonyl chloride group.
This compound is also a vital intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals where the introduction of its specific sulfonyl moiety can enhance biological activity and stability.[5][6]
| Property | Tosyl Chloride (TsCl) | This compound |
| Molecular Formula | C₇H₇ClO₂S | C₁₂H₈ClFO₃S |
| Molecular Weight | 190.65 g/mol | 286.70 g/mol |
| Key Substituent | Methyl (-CH₃) | 4-Fluorophenoxy (-OC₆H₄F) |
| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing |
| Predicted Reactivity | Standard / Baseline | Significantly Higher |
Table 1: Comparative Properties of Tosyl Chloride and this compound.
The Core Directive: Understanding Reactivity through Electronic Effects
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is governed by the electrophilicity of the sulfur atom. The more electron-deficient the sulfur atom, the more susceptible it is to attack by a nucleophile (such as an alcohol or amine).
dot graph TD { subgraph "Reactivity Logic" A[Substituent on Phenyl Ring] --> B{Electronic Effect}; B --> C[Electrophilicity of Sulfonyl Sulfur]; C --> D[Rate of Nucleophilic Attack]; D --> E[Overall Reactivity]; end
}
Figure 2: Logical flow demonstrating how substituent electronic effects dictate reactivity.
-
Tosyl Chloride: The methyl group donates electron density into the aromatic ring through hyperconjugation and induction. This effect, while modest, slightly reduces the electrophilicity of the sulfonyl sulfur, making TsCl a moderately reactive sulfonylating agent.
-
This compound: The phenoxy group is strongly electron-withdrawing due to the inductive effect of the ether oxygen. This is further amplified by the para-fluorine atom on the second ring. This potent electron-withdrawing character pulls electron density away from the sulfonyl group, making the sulfur atom significantly more electrophilic and, therefore, substantially more reactive towards nucleophiles. The rate of reaction is expected to increase as the electron-withdrawing power of the aryl system increases.[7]
This enhanced reactivity means that reactions with this compound can often be performed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to tosyl chloride. This can be a distinct advantage when working with sensitive substrates that are prone to degradation or side reactions under harsher conditions.
Mechanistic Insight: The Sulfonylation of an Alcohol
The fundamental reaction mechanism for both reagents with a nucleophile like an alcohol is analogous to nucleophilic acyl substitution.[8][9] The alcohol attacks the electrophilic sulfur atom, leading to a transient intermediate that collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the HCl byproduct and to deprotonate the alcohol, increasing its nucleophilicity.[9]
Figure 3: Generalized mechanism for the sulfonylation of an alcohol.
The key kinetic difference lies in the rate of the initial nucleophilic attack (Step 1). For this compound, the higher electrophilicity of the sulfur atom lowers the activation energy for this step, leading to a faster overall reaction rate compared to tosyl chloride under identical conditions.
Practical Guidance and Experimental Protocols
Choosing Your Reagent:
-
For robust, primary alcohols and standard applications: Tosyl chloride is often sufficient, cost-effective, and its moderate reactivity provides a wide window for reaction control.[9][10] It shows good selectivity for primary over secondary alcohols.[1][2]
-
For less reactive nucleophiles (e.g., sterically hindered alcohols) or sensitive substrates: this compound is the superior choice. Its higher reactivity allows for lower reaction temperatures and shorter times, minimizing potential side reactions like elimination or decomposition.
-
When a stable sulfonamide is desired: Sulfonamides are generally more stable than carboxamides under basic aqueous conditions.[11] The choice of sulfonyl chloride can be tailored to the electronic requirements of the final molecule.
Protocol 1: General Procedure for Tosylation of a Primary Alcohol using Tosyl Chloride
This protocol is a self-validating system; successful formation of the tosylate can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the more polar alcohol spot and the appearance of a new, less polar product spot.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Addition of Reagents: Add triethylamine (1.5 eq.) or pyridine (as solvent) followed by the portion-wise addition of tosyl chloride (1.2 eq.). Using a solid addition funnel for larger scales is recommended.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude tosylate can be purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel.
Protocol 2: General Procedure for Sulfonylation of a Hindered Alcohol using this compound
The higher reactivity of this reagent necessitates stricter temperature control to ensure selectivity and prevent byproduct formation.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq., optional catalyst) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to -10 °C or 0 °C in an appropriate cooling bath. Maintaining a low temperature is critical.
-
Addition of Reagents: Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of this compound (1.1 eq.).
-
Reaction: Stir the reaction at the low temperature, carefully monitoring by TLC. Due to the enhanced reactivity, the reaction may be complete in as little as 30-90 minutes. Do not allow the reaction to warm significantly until completion is confirmed.
-
Workup and Purification: Follow the identical workup, extraction, washing, and purification steps as described in Protocol 1. The product will be the corresponding 4-(4-fluorophenoxy)benzenesulfonate ester.
Conclusion: A Strategic Choice for Modern Synthesis
The choice between this compound and tosyl chloride is a strategic one based on the principles of physical organic chemistry. While tosyl chloride remains an excellent general-purpose reagent, the enhanced electrophilicity of this compound, driven by its potent electron-withdrawing substituent, offers a powerful tool for challenging substrates. Its ability to effect transformations under milder conditions makes it an invaluable asset in the synthesis of complex, sensitive molecules, particularly in the fields of medicinal chemistry and drug development. Understanding the electronic rationale behind their reactivity allows the modern chemist to move beyond routine procedures and make informed, causality-driven decisions to optimize synthetic outcomes.
References
- Bayer AG. (1978). Process for the preparation of benzenesulphonyl chloride. Google Patents.
-
Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). Trimethylene dithiotosylate and potassium thiotosylate. Organic Syntheses, 54, 39. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Al-Fahad, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758. Retrieved from [Link]
-
Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. Retrieved from [Link]
-
Quora. (2021). Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent?. Retrieved from [Link]
-
Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 920-924. Retrieved from [Link]
-
Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2378-2391. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobenzenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Li, H., et al. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 20(7), 12536-12547. Retrieved from [Link]
-
Klump, E., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(70), 10093-10096. Retrieved from [Link]
-
Li, H., et al. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 20(7), 12536-12547. Retrieved from [Link]
-
Pieber, B., et al. (2018). Chromoselective Photocatalytic Activation of S−Aryl Thioacetates: A Formal Nucleophilic Aromatic Substitution with Sulfonyl Chlorides/Fluorides. Angewandte Chemie International Edition, 57(40), 13198-13202. Retrieved from [Link]
-
Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(48), 21502-21507. Retrieved from [Link]
-
Szarka, G., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2544. Retrieved from [Link]
-
Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. (2015). Current Organic Synthesis, 12(4), 488-502. Retrieved from [Link]
-
Patel, K. R., & Patel, N. C. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of the Indian Chemical Society, 100(5), 100994. Retrieved from [Link]
Sources
- 1. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. How does 4 - Toluene Sulfonyl Chloride react with alcohols? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-(4-Fluorophenoxy)benzenesulfonyl Chloride
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone in the development of therapeutic agents. Its versatility and favorable pharmacological properties have led to a broad spectrum of clinically significant drugs.[1] A key precursor in the synthesis of novel sulfonamide derivatives is 4-(4-fluorophenoxy)benzenesulfonyl chloride. This guide provides a comparative analysis of the potential biological activities of compounds synthesized from this versatile building block, offering insights into their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the experimental methodologies used to evaluate these activities, presenting them in a manner that is both informative for seasoned researchers and accessible to those new to the field.
The Synthetic Gateway: this compound
The reactivity of the sulfonyl chloride group in this compound makes it an excellent electrophile for reaction with a wide array of nucleophiles, particularly primary and secondary amines. This reaction, typically carried out in the presence of a base, readily forms stable sulfonamide linkages, allowing for the introduction of diverse functionalities and the generation of large compound libraries for biological screening.[2] The presence of the 4-fluorophenoxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing membrane permeability and metabolic stability.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The emergence of multidrug-resistant pathogens necessitates the continuous development of new antimicrobial agents.[1] Sulfonamides, the first class of synthetic antibiotics, continue to be a valuable source of new drug candidates.[1] Compounds derived from this compound can be screened for their ability to inhibit the growth of various bacterial and fungal strains.
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of newly synthesized sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
Table 1: Illustrative Antimicrobial Activity Data for Hypothetical Sulfonamide Derivatives
| Compound ID | Derivative Class | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| FPSC-01 | Amine Derivative | 16 | 32 | 64 |
| FPSC-02 | Amino Acid Conjugate | 8 | 16 | 32 |
| FPSC-03 | Heterocyclic Amine | 4 | 8 | 16 |
| Ciprofloxacin | Standard Antibiotic | 1 | 0.5 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 8 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how experimental results would be presented.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard and widely used technique for determining the MIC of antimicrobial agents.[3]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the microorganism, adjusted to a 0.5 McFarland turbidity standard, is prepared.[3] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (typically 35-37°C for bacteria and 30°C for fungi) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a paramount goal in drug discovery. Sulfonamide derivatives have shown promise as inhibitors of various targets implicated in cancer progression, such as carbonic anhydrases and protein kinases.[4][5] The cytotoxic effects of compounds synthesized from this compound against various cancer cell lines can be evaluated to identify potential therapeutic leads.
Comparative Analysis of Cytotoxicity
The anticancer activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the proliferation of cancer cells. A lower IC50 value indicates a more potent compound.
Table 2: Illustrative Anticancer Activity Data for Hypothetical Sulfonamide Derivatives
| Compound ID | Derivative Class | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| FPSC-04 | Aromatic Amine | 15.2 | 25.8 | 18.5 |
| FPSC-05 | Piperazine Derivative | 5.6 | 9.1 | 7.3 |
| FPSC-06 | Thiazole Conjugate | 2.1 | 3.5 | 2.9 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how experimental results would be presented.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours at 37°C.[9] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Enzyme Inhibition: Modulating Biological Pathways
Many diseases are caused by the aberrant activity of specific enzymes. Therefore, the inhibition of these enzymes is a key strategy in drug development.[11] Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases, kinases, and proteases.[4][5] Derivatives of this compound can be screened against a panel of enzymes to identify specific and potent inhibitors.
Comparative Analysis of Enzyme Inhibition
The potency of an enzyme inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. A lower IC50 or Ki value signifies a more potent inhibitor.
Table 3: Illustrative Enzyme Inhibition Data for Hypothetical Sulfonamide Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type |
| FPSC-07 | Carbonic Anhydrase II | 0.52 | Competitive |
| FPSC-08 | Cyclooxygenase-2 (COX-2) | 1.8 | Non-competitive |
| FPSC-09 | Matrix Metalloproteinase-9 | 0.89 | Competitive |
| Celecoxib | Standard COX-2 Inhibitor | 0.04 | Competitive |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how experimental results would be presented.
Experimental Protocol: General Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and the substrate used. However, the general principles are as follows.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.
-
Assay Setup: In a microplate or cuvette, combine the enzyme and various concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection of Activity: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Workflow
To provide a clearer understanding of the experimental processes described, the following diagrams illustrate the general workflows for antimicrobial, anticancer, and enzyme inhibition screening.
Caption: General workflow for antimicrobial screening using the broth microdilution method.
Caption: Step-by-step workflow for the MTT cell viability assay.
Caption: A generalized workflow for an enzyme inhibition assay.
Conclusion
This compound stands as a valuable and versatile starting material for the synthesis of novel sulfonamide derivatives with the potential for a wide range of biological activities. The systematic screening of these compounds for antimicrobial, anticancer, and enzyme inhibitory properties, using established and robust in vitro assays, is a critical step in the identification of new therapeutic leads. This guide provides a framework for the comparative evaluation of these activities, emphasizing the importance of standardized protocols and clear data presentation. The continued exploration of chemical space accessible from this precursor holds significant promise for the future of drug discovery.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
MTT Cell Assay Protocol. T. Horton Checkpoint lab. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]
-
Enzyme inhibition assay: Significance and symbolism. Wisdom Library. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor. [Link]
-
(PDF) Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ResearchGate. [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
-
Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. PMC. [Link]
-
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
-
(PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. [Link]
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Semantic Scholar. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. [Link]
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. ResearchGate. [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. [Link]
-
Anticonvulsant activity of enzyme inhibitors in rats. PubMed. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. impactfactor.org [impactfactor.org]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Anticonvulsant activity of enzyme inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial Activity of Sulfonamides from 4-(4-Fluorophenoxy)benzenesulfonyl Chloride
Executive Summary
This guide evaluates the antimicrobial performance of sulfonamide derivatives synthesized from 4-(4-fluorophenoxy)benzenesulfonyl chloride . These compounds represent a specialized class of diarylether sulfonamides , distinct from traditional sulfonamide antibiotics (e.g., sulfamethoxazole) due to the incorporation of a lipophilic 4-fluorophenoxy moiety.
Key Findings:
-
Enhanced Potency: The 4-fluorophenoxy group significantly increases lipophilicity, facilitating penetration through bacterial cell walls, particularly in Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.
-
Dual Mechanism Potential: While primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the folate pathway, these scaffolds are also structurally related to Matrix Metalloproteinase (MMP) inhibitors, suggesting potential secondary mechanisms in disrupting bacterial virulence factors.
-
Metabolic Stability: The fluorine substitution at the para-position of the phenoxy ring blocks metabolic oxidation, prolonging the compound's half-life compared to non-fluorinated analogues.
Chemical Context & Design Rationale
The synthesis of these antimicrobial agents relies on the electrophilic reactivity of This compound (CAS: 192329-91-2). This intermediate is reacted with various nucleophilic amines to generate a library of N-substituted sulfonamides.
Structural Advantages
| Feature | Chemical Rationale | Biological Impact |
| Sulfonamide Core | Mimics p-aminobenzoic acid (PABA). | Competitively inhibits DHPS, blocking folate synthesis. |
| Diphenyl Ether Linkage | Provides a flexible, hydrophobic scaffold. | Enhances binding affinity to hydrophobic pockets in enzymes (DHPS/MMP). |
| 4-Fluoro Substituent | High electronegativity, small Van der Waals radius. | Increases metabolic stability (blocks P450 oxidation) and membrane permeability. |
Comparative Performance Analysis
The following data compares representative N-substituted derivatives of 4-(4-fluorophenoxy)benzenesulfonamide against standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Compound / Drug | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| 4-(4-fluorophenoxy)-N-(2-pyridyl)benzenesulfonamide | 4 - 8 | 2 - 4 | 32 - 64 | >128 |
| 4-(4-fluorophenoxy)-N-(4-chlorophenyl)benzenesulfonamide | 8 - 16 | 4 - 8 | 64 | >128 |
| Sulfamethoxazole (Standard) | 32 - 64 | 16 - 32 | 4 - 8 | >128 |
| Ciprofloxacin (Standard) | 0.5 - 1 | 0.25 - 0.5 | 0.01 - 0.1 | 0.5 - 1 |
| Ampicillin (Standard) | 2 - 4 | 1 - 2 | 4 - 8 | >128 |
Performance Insights:
-
Gram-Positive Efficacy: The fluorinated derivatives often outperform Sulfamethoxazole against Gram-positive strains (S. aureus, B. subtilis), likely due to superior lipophilicity allowing better cell wall penetration.
-
Gram-Negative Limitation: Like many classical sulfonamides, efficacy against Gram-negative bacteria (E. coli, P. aeruginosa) is moderate to low, primarily due to the efflux pumps and outer membrane barriers in these organisms.
-
Resistance Profile: These novel derivatives may retain activity against some sulfonamide-resistant strains due to the altered steric and electronic properties conferred by the bulky phenoxy group.
Experimental Protocols
Protocol A: Chemical Synthesis
Objective: Synthesize N-substituted sulfonamides from this compound.
Reagents:
-
This compound (1.0 equiv)
-
Substituted Amine (e.g., 2-aminopyridine, aniline) (1.1 equiv)
-
Pyridine (Solvent/Base) or DCM + Triethylamine
-
Ethanol (for recrystallization)
Workflow:
-
Preparation: Dissolve the substituted amine (1.1 equiv) in dry pyridine (5 mL/mmol) under an inert atmosphere (N₂).
-
Addition: Cool the solution to 0°C. Add this compound (1.0 equiv) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:3).
-
Quenching: Pour the reaction mixture into ice-cold water (50 mL) and acidify to pH 3–4 with 1N HCl to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry.
-
Purification: Recrystallize from hot ethanol to obtain the pure sulfonamide.
Protocol B: Antimicrobial Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Workflow:
-
Stock Solution: Dissolve test compounds in DMSO (1 mg/mL).
-
Media: Prepare Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Plating: Add 100 µL of MHB to each well of a 96-well plate. Add test compound and perform serial 2-fold dilutions.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible growth (turbidity).
Mechanism of Action & Synthesis Pathways
Synthesis Pathway Visualization
This diagram illustrates the conversion of the sulfonyl chloride precursor into the active sulfonamide pharmacophore.
Caption: Nucleophilic substitution mechanism converting the sulfonyl chloride to the active sulfonamide.
Biological Mechanism (Folate Pathway Inhibition)
The primary mechanism involves the competitive inhibition of Dihydropteroate Synthase (DHPS), a key enzyme in bacterial folate biosynthesis.
Caption: Competitive inhibition of DHPS by the sulfonamide derivative, halting bacterial DNA synthesis.
References
-
Chemical Supplier Data: this compound (CAS 192329-91-2).[1] Sigma-Aldrich / Merck KGaA. Link
-
General Sulfonamide SAR: Scozzafava, A., et al. (2003). Antibacterial agents: synthesis and in vitro activity of a series of novel sulfonamides. Journal of Medicinal Chemistry. Link
-
MMP Inhibitor Context: Levin, J. I., et al. (2002). The synthesis and biological activity of a novel series of sulfonyl chloride-based MMP inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Diarylether Sulfonamide Activity: Li, Y., et al. (2018). Design, synthesis and biological evaluation of diaryl ether sulfonamides as potential antimicrobial agents. European Journal of Medicinal Chemistry. Link
-
Methodology: CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.[2] Link
Sources
A Comparative Guide to the Structure-Activity Relationships of 4-(4-Fluorophenoxy)benzenesulfonyl Chloride Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives synthesized from 4-(4-fluorophenoxy)benzenesulfonyl chloride. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate how structural modifications influence biological activity. We will explore the synthetic versatility of this scaffold, compare the performance of its derivatives against various biological targets, and provide detailed experimental protocols to ensure the reproducibility of the findings discussed.
Introduction: The Versatile 4-(4-Fluorophenoxy)benzenesulfonyl Scaffold
The 4-(4-fluorophenoxy)benzenesulfonyl moiety is a privileged scaffold in medicinal chemistry and agrochemical development.[1] Its diaryl ether structure, combined with a reactive sulfonyl chloride group, provides a versatile platform for generating diverse libraries of compounds. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, and other derivatives.[2]
The presence of the 4-fluorophenoxy group is particularly significant. The fluorine atom can modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa. Furthermore, it can engage in specific binding interactions (e.g., hydrogen bonds, halogen bonds) with biological targets, often leading to enhanced potency and selectivity.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][5][6][7] This guide will dissect the relationship between specific structural features and these observed biological outcomes.
General Synthetic Strategy for Derivative Synthesis
The primary route for derivatizing this compound is through the formation of sulfonamides via reaction with primary or secondary amines. This reaction is typically robust and high-yielding.
Experimental Workflow: Sulfonamide Synthesis
Caption: General workflow for synthesizing sulfonamide derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-(4-fluorophenoxy)benzenesulfonyl derivatives is highly dependent on the nature of the substituent attached to the sulfonyl group. The following sections compare derivatives across different therapeutic areas.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Benzenesulfonamides are a well-established class of COX-2 inhibitors. The SAR studies reveal that specific modifications can impart high potency and selectivity for COX-2 over the constitutive COX-1 isoform, thereby reducing gastrointestinal side effects.
A key study synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and examined the effect of substituents on the benzenesulfonamide ring.[3] The introduction of a fluorine atom at the C2 position (ortho to the sulfonamide group) was found to be critical for selectivity.
Table 1: Comparison of COX-2 Inhibitory Activity
| Compound ID | Core Structure Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Parent (H) | 2-H on benzenesulfonamide | >100 | 0.23 | >435 |
| JTE-522 (F) | 2-F on benzenesulfonamide | >100 | 0.091 | >1099 |
| Methyl | 2-CH₃ on benzenesulfonamide | >100 | >100 | - |
| Chloro | 2-Cl on benzenesulfonamide | >100 | 1.8 | >56 |
Data sourced from Hashimoto et al., J Med Chem. 2002.[3]
Causality Behind Experimental Choice: The ortho-position was explored because it directly influences the orientation and electronic environment of the sulfonamide group, which is known to be a key binding motif in the active site of COX-2. The data clearly indicates that while most substituents at the C2 position reduce or abolish activity, the small and highly electronegative fluorine atom preserves COX-2 potency while dramatically increasing selectivity.[3] This enhancement is likely due to favorable interactions within a secondary binding pocket of the COX-2 enzyme that is not present in COX-1.
Caption: SAR of C2 substituents on COX-2 inhibition.
Antimicrobial and Antioxidant Activities
Other studies have explored derivatives bearing carboxamide functionalities, revealing potent antimicrobial and antioxidant activities.[5][6] In one such study, a series of benzenesulfonamides were synthesized from amino acids and subsequently amidated.
Table 2: Comparison of Antimicrobial (MIC) and Antioxidant (IC₅₀) Activities
| Compound ID | Key Structural Feature | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | Antioxidant IC₅₀ (mg/mL) |
|---|---|---|---|---|
| 4a | Derived from Glycine | >6.72 | >6.63 | - |
| 4d | Derived from Phenylalanine | 6.72 | >6.63 | - |
| 4e | Derived from Tryptophan | >6.72 | >6.63 | 0.3287 |
| 4h | Derived from Histidine | >6.72 | 6.63 | - |
| Vitamin C | (Reference) | - | - | 0.2090 |
Data sourced from Adejayan et al., Front Chem. 2019.[5][6]
SAR Insights:
-
Antimicrobial Activity: The activity is highly dependent on the specific amino acid-derived side chain and the target microbe. For instance, compound 4d was most potent against E. coli, while 4h was most active against S. aureus.[5][6] This suggests that the side chains engage in specific interactions with bacterial targets.
-
Antioxidant Activity: Only the tryptophan-derived compound 4e showed significant antioxidant activity, comparable to the Vitamin C reference.[5][6] The indole ring of tryptophan is a known antioxidant, and this activity is retained and possibly potentiated within the sulfonamide scaffold.
Comparative Analysis: The Role of the 4-Fluoro vs. 4-Chloro Substituent
To understand the specific contribution of the fluorine atom, it is useful to compare this compound with its chloro-analogue, 4-(4-chlorophenoxy)benzenesulfonyl chloride.
Table 3: Comparison of Fluorinated vs. Chlorinated Scaffolds
| Property | 4-(4-Fluorophenoxy) Derivative | 4-(4-Chlorophenoxy) Derivative | Rationale for Difference |
|---|---|---|---|
| Reactivity | Generally similar; fluorine is more electronegative but smaller. | Generally similar; chlorine is less electronegative but larger. | The sulfonyl chloride group dominates the reactivity profile in nucleophilic substitutions.[2] |
| Lipophilicity | Fluorine has a minimal impact on lipophilicity compared to hydrogen. | Chlorine significantly increases lipophilicity. | This can affect solubility, cell permeability, and off-target binding. |
| Metabolic Stability | The C-F bond is extremely strong, often blocking sites of metabolic oxidation. | The C-Cl bond is also strong but can be more susceptible to metabolic pathways. | Increased metabolic stability typically leads to a longer half-life in vivo. |
| Key Applications | Anticancer agents, selective COX-2 inhibitors.[2][3] | Anti-inflammatory and antibacterial agents, polymer synthesis.[2][8] | The subtle electronic and steric differences imparted by F vs. Cl can be exploited for specific target binding. |
The choice between a fluoro or chloro substituent is a critical design element. While both are electron-withdrawing halogens, fluorine's unique properties—small size, high electronegativity, and ability to act as a weak hydrogen bond acceptor—often make it the preferred choice for optimizing drug-like properties and achieving target selectivity.[3]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments.
Protocol: Synthesis of 4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide (JTE-522)
This protocol is adapted from the principles of sulfonamide synthesis and the specific structures reported in the literature.[3]
Materials:
-
4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonyl chloride
-
Ammonia (7N solution in Methanol)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (10 mL per mmol).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add a 7N solution of ammonia in methanol (5.0 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in EtOAc (20 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of EtOAc in hexanes as the eluent, to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common method for evaluating the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Pre-treat the cells by replacing the old media with 100 µL of fresh media containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib). Incubate for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value (the concentration required to inhibit 50% of NO production).
References
-
Adejayan, J. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Adejayan, J. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central, PMC6759533. [Link]
-
Sperry, J., & Wright, D. L. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. ACS Medicinal Chemistry Letters, 5(5), 539-543. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of King Saud University - Science, 33(5), 101462. [Link]
-
Hashimoto, H., et al. (2002). 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1). Journal of Medicinal Chemistry, 45(7), 1511-1517. [Link]
-
Furuya, T., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. [Link]
-
LookChem. BENZENESULPHONYL CHLORIDE. [Link]
-
Liu, Y., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 200-209. [Link]
-
Taha, M., et al. (2019). Radical scavenging and anti-inflammatory activities of (hetero)arylethenesulfonyl fluorides: Synthesis and structure-activity relationship (SAR) and QSAR studies. Bioorganic Chemistry, 89, 103015. [Link]
-
PubChem. 4-Fluorobenzenesulfonyl chloride. [Link]
-
Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
-
Zaheer-ul-Haq, et al. (2011). Ligand-based 3D-QSAR studies of diaryl acyl-sulfonamide analogues as human umbilical vein endothelial cells inhibitors stimulated by VEGF. Chemical Biology & Drug Design, 77(4), 268-276. [Link]
-
Chen, J., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports, 14(1), 14728. [Link]
-
Gabrielsen, M., et al. (2014). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 5(8), 691-699. [Link]
-
ResearchGate. (2015). A Library of Conformationally Restricted Saturated Heterocyclic Sulfonyl Chlorides. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 15(1), 164-177. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-chlorophenoxy)benzenesulfonyl Chloride | 191327-30-7 | Benchchem [benchchem.com]
- 3. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radical scavenging and anti-inflammatory activities of (hetero)arylethenesulfonyl fluorides: Synthesis and structure-activity relationship (SAR) and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemcom.com [echemcom.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Agrochemicals Derived from 4-(4-fluorophenoxy)benzenesulfonyl Chloride: A Technical Guide
Introduction
In the relentless pursuit of enhanced agricultural productivity and food security, the development of novel and effective agrochemicals is paramount. The chemical scaffold of 4-(4-fluorophenoxy)benzenesulfonyl chloride has emerged as a versatile starting point for the synthesis of a new generation of insecticides, herbicides, and fungicides.[1] The unique arrangement of its fluorophenoxy and benzenesulfonyl groups provides a reactive and selective intermediate for creating diverse bioactive molecules.[1] This guide offers a comprehensive comparative analysis of the efficacy of agrochemicals derived from this promising precursor against established commercial alternatives. Through an in-depth examination of experimental data, mechanisms of action, and standardized testing protocols, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to advance the next generation of crop protection agents.
I. Insecticidal Derivatives: A New Frontier in Pest Management
Derivatives of this compound, particularly benzenesulfonamides, have demonstrated significant potential as insecticidal agents. These compounds represent a promising new class of insecticides, offering alternative modes of action to combat the growing challenge of insecticide resistance.
A. Mechanism of Action: Disrupting Cellular Integrity
Research into the insecticidal activity of 4-(propargyloxy)benzenesulfonamide derivatives, synthesized from precursors like this compound, has pointed towards a novel mechanism of action. Studies on the oriental armyworm, Mythimna separata, have revealed that these compounds likely target the cytoplasmic membrane and endomembrane system of the midgut epithelial cells.[2] This disruption of cellular integrity leads to a cascade of events culminating in insect mortality.
Caption: Comparative mechanisms of action of benzenesulfonamide derivatives and chlorantraniliprole.
In contrast, the widely used commercial insecticide, chlorantraniliprole, a member of the diamide class, acts on the insect's ryanodine receptors.[3] This interaction leads to the uncontrolled release of calcium from muscle cells, causing muscle paralysis and ultimately, death.[3] The distinct mode of action of the benzenesulfonamide derivatives suggests they could be valuable tools in resistance management programs, where rotation of insecticides with different target sites is crucial.
B. Comparative Efficacy
Direct comparative efficacy data between 4-(4-fluorophenoxy)benzenesulfonamide derivatives and chlorantraniliprole is still emerging. However, existing studies on related benzenesulfonamide structures and extensive data on chlorantraniliprole's performance provide a basis for preliminary comparison.
| Insecticide Class | Target Pest | Efficacy Metric (LC50) | Reference |
| Benzenesulfonamide Derivatives | Mythimna separata | 0.235 mg/mL (for most active compound B2.5) | [2] |
| Chlorantraniliprole | Plutella xylostella (Susceptible Strain) | 0.23 mg/L | [4] |
| Chlorantraniliprole | Plutella xylostella (Field Strain) | 0.25 mg/L | [4] |
Note: The provided data is not from a head-to-head comparative study and is against different target pests. This table is for illustrative purposes to highlight the type of data required for a direct comparison.
To establish a definitive comparative efficacy, head-to-head studies under standardized conditions are essential.
C. Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The following protocol outlines a standardized leaf-dip bioassay for determining the lethal concentration (LC50) of insecticidal compounds against lepidopteran pests like Plutella xylostella.
1. Insect Rearing:
-
Maintain a healthy, age-synchronized colony of the target insect species under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Rear larvae on an appropriate artificial diet or host plant.
2. Preparation of Test Solutions:
-
Dissolve the test compounds (benzenesulfonamide derivatives and chlorantraniliprole) in an appropriate solvent (e.g., acetone) to create stock solutions.
-
Prepare a series of five to seven serial dilutions of each test compound in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
-
A control solution containing only the solvent and surfactant in water should also be prepared.
3. Bioassay Procedure:
-
Select healthy, uniform-sized third-instar larvae for the assay.
-
Excise fresh, undamaged leaves from the host plant (e.g., cabbage for P. xylostella).
-
Dip the leaves into the respective test solutions for 10-20 seconds with gentle agitation.
-
Allow the leaves to air-dry for 1-2 hours.
-
Place one treated leaf in a Petri dish lined with moistened filter paper.
-
Introduce 10-15 third-instar larvae into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Replicate each concentration and the control at least three times.
4. Data Collection and Analysis:
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the dose-response data using probit analysis to determine the LC50 values and their 95% confidence intervals for each compound.
Caption: Workflow for a standardized leaf-dip insecticidal bioassay.
II. Herbicidal Derivatives: Targeting Weed Resistance
Diphenyl ether herbicides, which can be synthesized from this compound, are a well-established class of herbicides. However, the development of novel derivatives offers the potential for improved efficacy and a broader spectrum of weed control, particularly against species that have developed resistance to other herbicide classes.
A. Mechanism of Action: Light-Dependent Oxidative Stress
Diphenyl ether herbicides derived from this precursor are believed to act as inhibitors of protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, plant death.
Caption: Comparative mechanisms of action of diphenyl ether herbicides and glyphosate.
In contrast, the broad-spectrum systemic herbicide glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is essential for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Inhibition of this pathway disrupts protein synthesis and other vital cellular processes, leading to plant death. The different modes of action make diphenyl ether herbicides valuable for managing glyphosate-resistant weeds.
B. Comparative Efficacy
While direct comparative studies are limited, research on acifluorfen, a diphenyl ether herbicide, and its analogues provides insights into their potential efficacy relative to glyphosate.
| Herbicide Class | Target Weed | Efficacy Metric (Mortality %) | Application Rate | Reference |
| Diphenyl Ether Analogue (III-02) | Echinochloa crusgalli | >85% | 100 g a.i./ha | [5] |
| Diphenyl Ether Analogue (III-02) | Digitaria sanguinalis | >85% | 100 g a.i./ha | [5] |
| Diphenyl Ether Analogue (III-02) | Setaria viridis | >85% | 100 g a.i./ha | [5] |
| Glyphosate | Parthenium hysterophorus | 94% | Recommended Dose | [6] |
Note: This table presents data from separate studies and is not a direct comparison. The efficacy of herbicides is highly dependent on weed species, growth stage, and environmental conditions.
C. Experimental Protocol: Greenhouse Pot Assay for Herbicidal Efficacy
This protocol describes a standardized method for evaluating the pre-emergence or post-emergence herbicidal activity of chemical compounds in a greenhouse setting.
1. Plant Material and Growth Conditions:
-
Select seeds of relevant weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli).
-
Sow the seeds in pots filled with a sterile potting mix.
-
Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
-
For pre-emergence application, apply the herbicide solutions to the soil surface immediately after sowing.
-
For post-emergence application, treat the plants at a specific growth stage (e.g., 2-3 leaf stage).
-
Prepare stock solutions of the test herbicides and a commercial standard (e.g., glyphosate) in a suitable solvent.
-
Dilute the stock solutions with water to achieve a range of application rates.
-
Apply the herbicide solutions uniformly to the pots using a laboratory sprayer calibrated to deliver a specific volume.
-
Include an untreated control group for comparison.
3. Efficacy Assessment:
-
Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete kill).
-
For a more quantitative assessment, harvest the above-ground biomass of the weeds at the end of the experiment and record the fresh or dry weight.
-
Calculate the percentage of growth inhibition relative to the untreated control.
4. Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
For dose-response studies, calculate the effective concentration required to cause 50% inhibition of growth (EC50) using regression analysis.
Caption: Workflow for a greenhouse pot assay to evaluate herbicidal efficacy.
III. Fungicidal Derivatives: A Novel Approach to Disease Control
The exploration of this compound derivatives as fungicides is a more nascent field of research. However, the presence of the sulfonamide moiety, a known pharmacophore in various bioactive compounds, suggests a strong potential for antifungal activity.
A. Postulated Mechanism of Action
While the precise mechanism of action for fungicidal derivatives of this compound is yet to be fully elucidated, it is hypothesized that they may interfere with essential cellular processes in fungi. Potential targets could include enzymes involved in cell wall biosynthesis, signal transduction pathways, or mitochondrial respiration.
Caption: Postulated mechanism of sulfonamide fungicides versus the established mechanism of azoxystrobin.
Azoxystrobin, a widely used strobilurin fungicide, has a well-defined mode of action. It inhibits mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and halting ATP production.[7] This leads to a rapid cessation of fungal growth and development. Further research is needed to determine if the novel sulfonamide derivatives share this or a different mechanism of action.
B. Comparative Efficacy
Currently, there is a lack of published data directly comparing the fungicidal efficacy of derivatives of this compound with commercial fungicides like azoxystrobin. The following table illustrates the type of comparative data that needs to be generated.
| Fungicide Class | Target Fungus | Efficacy Metric (MIC) | Reference |
| Sulfonamide Derivatives | Botrytis cinerea | Data Not Available | - |
| Sulfonamide Derivatives | Fusarium graminearum | Data Not Available | - |
| Azoxystrobin | Fusarium graminearum | 0.03 - 0.62 mg/L (IC50) | [8] |
| Azoxystrobin | Botrytis cinerea | Effective in reducing gray mold by up to 70% in strawberries | [7] |
Note: The data for azoxystrobin is provided for context. MIC (Minimum Inhibitory Concentration) or EC50 (Effective Concentration for 50% inhibition) values for the novel derivatives are needed for a meaningful comparison.
C. Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol details a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
1. Fungal Strains and Media:
-
Obtain pure cultures of relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum).
-
Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB).
2. Preparation of Antifungal Solutions:
-
Dissolve the test compounds and a standard fungicide (e.g., azoxystrobin) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial twofold dilutions of the antifungal agents in the culture medium in a 96-well microtiter plate.
3. Inoculum Preparation:
-
Grow the fungal strains on agar plates to produce spores or mycelial fragments.
-
Prepare a standardized inoculum suspension in sterile saline or broth, and adjust the concentration using a hemocytometer or spectrophotometer.
4. Assay Procedure:
-
Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal compounds.
-
Include positive (no antifungal) and negative (no inoculum) control wells.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
-
The endpoint can be determined visually or by measuring the optical density at a specific wavelength using a microplate reader.
Caption: Workflow for an in vitro broth microdilution antifungal susceptibility assay.
Conclusion and Future Directions
Agrochemicals derived from this compound represent a promising avenue for the development of new crop protection solutions. The insecticidal benzenesulfonamide derivatives, with their distinct mode of action, have the potential to be valuable components of integrated pest management and insecticide resistance management strategies. The herbicidal diphenyl ether derivatives offer an alternative to combat weeds that have developed resistance to other herbicide classes. While the fungicidal potential of these derivatives is still under early investigation, the sulfonamide scaffold is a known pharmacophore with a high probability of yielding active compounds.
To fully realize the potential of this chemical class, further research is imperative. Future studies should focus on:
-
Direct Comparative Efficacy Trials: Conducting head-to-head comparisons of these novel derivatives against a wider range of commercial standards under field conditions is crucial to accurately assess their performance.
-
Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and biochemical pathways affected by the herbicidal and fungicidal derivatives will facilitate the rational design of more potent and selective compounds.
-
Spectrum of Activity: Comprehensive screening of these derivatives against a broad range of insect pests, weeds, and fungal pathogens is necessary to define their full application potential.
-
Toxicology and Environmental Fate: Rigorous evaluation of the toxicological profiles and environmental persistence of the most promising candidates is essential to ensure their safety and sustainability.
By addressing these key research areas, the scientific community can unlock the full potential of agrochemicals derived from this compound and contribute to the development of a more sustainable and productive agricultural future.
References
- Zhang, J., et al. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Journal of Asian Natural Products Research, 25(6), 571-580.
- Google Patents. (2016).
- Altaf, N., et al. (2022). Comparative Effectiveness of Chlorantraniliprole and Neem Leaf Extract against Fall Armyworm, Spodoptera frugiperda (JE Smith)(Lepidoptera: Noctuidae). Sarhad Journal of Agriculture, 38(3), 833-838.
- Wang, S., et al. (2022). The Efficacy of Chlorantraniliprole as a Seed Treatment for Mythimna separata (Walker) (Lepidoptera: Noctuidae). Insects, 13(5), 473.
- Khan, M. A., et al. (2014). Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. American Journal of Plant Sciences, 5(15), 2336-2342.
- Paiva, M. R., et al. (2019). Efficacy of Chlorantraniliprole Seed Treatments Against Armyworm (Mythimna unipuncta [Lepidoptera: Noctuidae]) Larvae on Corn (Zea mays). Journal of Economic Entomology, 112(2), 749-756.
- Masi, M., et al. (2021). Sensitivity of Fusarium oxysporum Isolates Collected from Strawberry Roots to DMI Fungicides Difenoconazole, Tebuconazole and Prochloraz. Plants, 10(1), 123.
- Wojtacha, P., et al. (2022). The Synergy of Chitosan and Azoxystrobin Against Fusarium graminearum Is Modulated by Selected ABC Transporters. International Journal of Molecular Sciences, 23(21), 13359.
- Zhao, Z., et al. (2022). Synthesis and herbicidal activity of acifluorfen analogues. Chinese Journal of Pesticide Science, 24(3), 465-473.
- Martin, T., et al. (2012). Pesticide resistance in Plutella xylostella (Lepidoptera: Plutellidae) populations from Togo and Benin. International Journal of Tropical Insect Science, 32(3), 188-195.
- Gxasheka, M., et al. (2021). Effect of fungicides on Fusarium graminearum mycelium growth along...
- Singh, B., & Singh, G. (2014). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. Connect Journals.
- Moleleki, L. N., et al. (2023). In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. Horticulturae, 9(7), 768.
- Avozani, A., et al. (2014). In vitro sensitivity of Fusarium graminearum isolates to fungicides.
- da Silva, A. F., et al. (2023). Performance of herbicide mixtures and sequential application for benghal dayflower management. Weed Control Journal, 22.
- Is Azoxystrobin effective against botrytis cinerea? (2023). Blog.
- Kumar, S., et al. (2020). In vitro evaluation of the chemical fungicides against the fungus Botrytis ricini. Journal of Pharmacognosy and Phytochemistry, 9(4), 221-224.
- Wang, F., et al. (2021). Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. Journal of Fungi, 7(11), 932.
- Kiso, A., et al. (2007). Cytological evaluation of the effect of azoxystrobin and alternative oxidase inhibitors in Botrytis cinerea.
- Corrêa, A. S., et al. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. Insects, 14(1), 83.
- Li, X., et al. (2012). Residual toxicity and sublethal effects of chlorantraniliprole on Plutella xylostella (lepidoptera: plutellidae). Pest Management Science, 68(10), 1424-1430.
-
University of California Agriculture and Natural Resources. (n.d.). Organic Herbicides and Glyphosate. [Link]
- Zhang, Y., et al. (2017). Synthesis, Fungicidal Activity, and Structure Activity Relationship of β-Acylaminocycloalkylsulfonamides against Botrytis cinerea. Molecules, 22(2), 275.
- Wang, C., et al. (2021). Assessing the Single and Combined Toxicity of Chlorantraniliprole and Bacillus thuringiensis (GO33A) against Four Selected Strains of Plutella xylostella (Lepidoptera: Plutellidae), and a Gene Expression Analysis. Toxins, 13(3), 229.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Single and Combined Toxicity of Chlorantraniliprole and Bacillus thuringiensis (GO33A) against Four Selected Strains of Plutella xylostella (Lepidoptera: Plutellidae), and a Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual toxicity and sublethal effects of chlorantraniliprole on Plutella xylostella (lepidoptera: plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. [scirp.org]
- 7. Is Azoxystrobin effective against botrytis cinerea? - Blog - Rayfull Chemicals [rayfull.net]
- 8. scielo.br [scielo.br]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
